
Magnesium bromide (triethylsilyl)methanide (1/1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium bromide (triethylsilyl)methanide (1/1/1) is a chemical compound that belongs to the class of organomagnesium compounds. It is used in various chemical reactions, particularly in organic synthesis, due to its reactivity and ability to form carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium bromide (triethylsilyl)methanide (1/1/1) can be synthesized through the reaction of magnesium bromide with triethylsilylmethane. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) or toluene. The stoichiometry of the reactants is crucial, with a 1:1 ratio being commonly employed .
Industrial Production Methods
Industrial production of magnesium bromide (triethylsilyl)methanide (1/1/1) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium bromide (triethylsilyl)methanide (1/1/1) undergoes various types of chemical reactions, including:
Nucleophilic substitution: It acts as a nucleophile, attacking electrophilic centers in substrates.
Addition reactions: It can add to carbonyl compounds, forming alcohols.
Metal-halogen exchange: It can participate in metal-halogen exchange reactions, particularly with organolithium or organozinc compounds.
Common Reagents and Conditions
Common reagents used in reactions with magnesium bromide (triethylsilyl)methanide (1/1/1) include carbonyl compounds (aldehydes, ketones), halides, and epoxides. The reactions are typically carried out in anhydrous solvents like THF or toluene, under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reactions .
Major Products Formed
The major products formed from reactions involving magnesium bromide (triethylsilyl)methanide (1/1/1) include alcohols, substituted alkanes, and various organometallic intermediates. These products are valuable in further synthetic applications and industrial processes.
Aplicaciones Científicas De Investigación
Magnesium bromide (triethylsilyl)methanide (1/1/1) has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of fine chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism by which magnesium bromide (triethylsilyl)methanide (1/1/1) exerts its effects involves the formation of a reactive organomagnesium intermediate. This intermediate can undergo nucleophilic attack on electrophilic centers, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used .
Comparación Con Compuestos Similares
Similar Compounds
Magnesium bromide triphenylmethanolate (111): Similar in structure but with different substituents, leading to variations in reactivity and applications.
Vinylmagnesium bromide: Another organomagnesium compound used in similar types of reactions but with different reactivity due to the presence of a vinyl group.
Uniqueness
Magnesium bromide (triethylsilyl)methanide (1/1/1) is unique due to the presence of the triethylsilyl group, which imparts specific reactivity and stability to the compound. This makes it particularly useful in certain synthetic applications where other organomagnesium compounds may not be as effective .
Propiedades
Número CAS |
917616-85-4 |
|---|---|
Fórmula molecular |
C7H17BrMgSi |
Peso molecular |
233.50 g/mol |
Nombre IUPAC |
magnesium;triethyl(methanidyl)silane;bromide |
InChI |
InChI=1S/C7H17Si.BrH.Mg/c1-5-8(4,6-2)7-3;;/h4-7H2,1-3H3;1H;/q-1;;+2/p-1 |
Clave InChI |
HWSIRSKHOVMXBM-UHFFFAOYSA-M |
SMILES canónico |
CC[Si]([CH2-])(CC)CC.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine](/img/structure/B15172222.png)
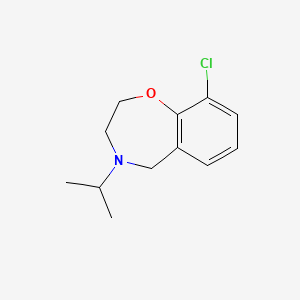
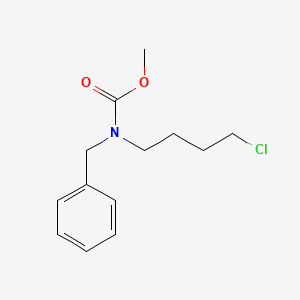
![(6S)-6-[4-(Benzyloxy)phenyl]morpholin-3-one](/img/structure/B15172241.png)
![5,11-Bis(benzyloxy)-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol](/img/structure/B15172252.png)
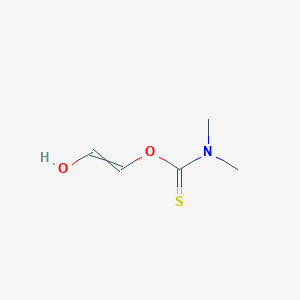
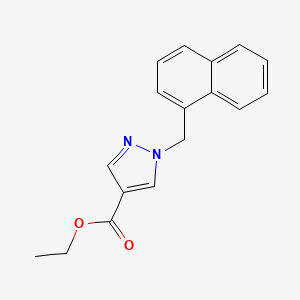
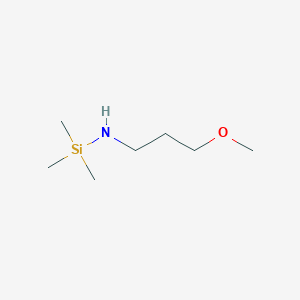

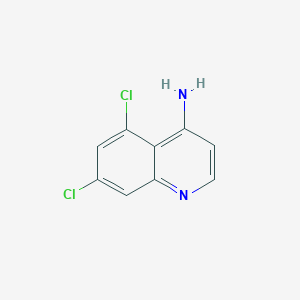


![5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one](/img/structure/B15172297.png)
